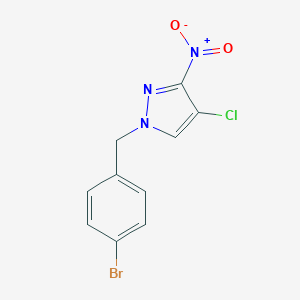

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARVXIBJLQFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The narrative is structured to deliver not only a step-by-step protocol but also the underlying chemical rationale, offering field-proven insights for researchers, chemists, and drug development professionals. The proposed synthesis begins with the parent heterocycle, 1H-pyrazole, and proceeds through a strategic sequence of nitration, chlorination, and N-alkylation. Each stage is explained with mechanistic detail, supported by authoritative literature, and presented with the clarity required for practical laboratory implementation.

Strategic Design: A Retrosynthetic Approach

The cornerstone of an efficient synthesis is a logical and well-planned retrosynthetic analysis. For the target molecule, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, the most strategic disconnection is at the N1-benzyl bond. This bond is readily formed in the forward synthesis via a standard N-alkylation reaction, a reliable and high-yielding transformation. This initial disconnection simplifies the complex target into two more manageable precursors: the functionalized heterocyclic core, 4-chloro-3-nitro-1H-pyrazole , and the alkylating agent, 4-bromobenzyl bromide .

Further deconstruction of the pyrazole core involves the sequential removal of the chloro and nitro substituents. The chlorination of a pyrazole ring is a classic electrophilic aromatic substitution, logically positioning 3-nitro-1H-pyrazole as the next precursor. Subsequently, the nitro group can be traced back to the parent 1H-pyrazole via an electrophilic nitration reaction. This multi-step approach allows for the controlled and regioselective installation of each functional group.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Mechanism and Execution

The forward synthesis is executed in three distinct stages, each designed to regioselectively functionalize the pyrazole ring, culminating in the desired product.

Step 1: Nitration of 1H-Pyrazole

The initial step involves the introduction of a nitro group onto the pyrazole ring. Direct nitration of pyrazole is a well-established process. The mechanism proceeds via electrophilic substitution, but not directly at the carbon. The reaction with nitrating agents, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), first forms an N-nitropyrazole intermediate. This intermediate is unstable and, upon heating in a suitable solvent, undergoes a thermal rearrangement to yield the more stable C-nitrated product, primarily 3-nitro-1H-pyrazole .[1] The choice of solvent for the rearrangement is critical to prevent side reactions and ensure a good yield.[1]

Step 2: Chlorination of 3-nitro-1H-pyrazole

With the nitro group installed at the C3 position, the subsequent electrophilic substitution is directed to the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic attack, with the C4 position being the most nucleophilic.[2] The presence of the electron-withdrawing nitro group at C3 further deactivates the C5 position, reinforcing the regioselectivity of the chlorination at C4. A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS). An efficient alternative is electrochemical chlorination, which has been shown to produce 4-chloro-3-nitropyrazole in high yield (79%) by electrolyzing 3-nitropyrazole in an aqueous sodium chloride solution.[3] This method offers advantages in terms of safety and reagent handling.

Step 3: N-Alkylation of 4-chloro-3-nitro-1H-pyrazole

The final step is the covalent attachment of the 4-bromobenzyl group to the N1 position of the pyrazole ring. This is achieved through a nucleophilic substitution reaction where the pyrazole anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. The pyrazole is first deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. For unsymmetrical pyrazoles, N-alkylation can result in a mixture of N1 and N2 isomers.[4][5] However, in this case, the presence of substituents at both the C3 and C5 (implicitly, the other nitrogen) positions creates significant steric hindrance around the N2 atom, thereby favoring alkylation at the less sterically encumbered N1 position.[6]

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted pyrazoles.[7] Researchers should perform their own optimization based on laboratory conditions and analytical results.

Protocol 3.1: Synthesis of 3-nitro-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add 1H-pyrazole (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Once the addition is complete, add concentrated nitric acid (1.1 eq.) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 90-100 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is ~7.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-1H-pyrazole.

Protocol 3.2: Synthesis of 4-chloro-3-nitro-1H-pyrazole

-

Reaction Setup: Dissolve 3-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

-

Addition of Reagent: Add N-chlorosuccinimide (NCS) (1.1 eq.) to the solution in portions at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and stir.

-

Extraction & Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloro-3-nitro-1H-pyrazole.

Protocol 3.3: Synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

-

Reaction Setup: To a solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Reagent: Add 4-bromobenzyl bromide (1.05 eq.) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours or until TLC analysis indicates the complete consumption of the starting pyrazole.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl bromide. The product can be further purified by recrystallization from a solvent such as ethanol to yield the final product, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. While experimental data for the exact target molecule is not available in the cited literature, expected spectroscopic characteristics can be predicted based on analogous structures.[8][9]

| Parameter | 1H-Pyrazole | 3-nitro-1H-pyrazole | 4-chloro-3-nitro-1H-pyrazole | 4-bromobenzyl bromide | Final Product |

| Mol. Weight | 68.08 | 113.07 | 147.52 | 249.97 | 316.54 |

| Equivalents | 1.0 | - | - | - | - |

| (vs. Pyrazole) | - | 1.0 | 1.0 | 1.05 | - |

| Theoretical Yield | - | - | - | - | 100% |

Expected Spectroscopic Data for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole:

-

¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (CH₂) around δ 5.4-5.6 ppm. The single proton on the pyrazole ring (C5-H) should appear as a singlet further downfield, likely in the δ 8.0-8.5 ppm region. The aromatic protons of the 4-bromobenzyl group will present as two doublets (an AA'BB' system) in the aromatic region (δ 7.2-7.6 ppm).

-

¹³C NMR: The spectrum should display a signal for the benzylic carbon around δ 50-55 ppm. The pyrazole carbons would appear in the δ 120-150 ppm range. Signals corresponding to the carbons of the 4-bromobenzyl ring would also be present in the aromatic region.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing strong evidence for the compound's identity.

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole starting from 1H-pyrazole. The pathway relies on a sequence of well-understood and reliable chemical transformations: electrophilic nitration followed by rearrangement, regioselective electrophilic chlorination, and sterically-controlled N-alkylation. The provided protocols, grounded in established chemical principles and supported by scientific literature, offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further application in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 133-140. [Link]

-

Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2803. [Link]

-

Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Synthesis and biological evaluation of new pyrazole derivatives. Retrieved from [Link]

-

Zhang, Z., et al. (2016). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 18(15), 3826–3829. [Link]

-

Li, H., Zhang, J., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(3), 693. [Link]

-

C-H Activation. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

-

Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

-

SlideShare. (2018). Pyrazole. Retrieved from [Link]

-

Titi, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

-

Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This guide focuses on a specific, functionalized derivative, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a compound of interest in contemporary drug discovery programs. Its unique substitution pattern—a bromobenzyl group at the N1 position, a chloro group at C4, and a nitro group at C3—suggests a nuanced electronic and steric profile that warrants a detailed physicochemical investigation.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. Where experimental data for this specific molecule is not publicly available, we present established, field-proven protocols for its determination. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize this compound and unlock its therapeutic potential.

Molecular Identity and Core Physicochemical Parameters

A thorough understanding of a compound's fundamental properties is the bedrock of its development. These parameters influence its synthesis, purification, formulation, and ultimately, its biological activity.

Structural and Molecular Data

The structural features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole are key to its reactivity and interactions with biological targets. The pyrazole ring itself is an aromatic heterocycle. The electron-withdrawing nature of the chloro and nitro groups is expected to decrease the electron density of the ring, while the bromobenzyl group introduces steric bulk and potential for halogen bonding interactions.

A summary of its core molecular data is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole | - |

| CAS Number | 957266-44-3 | [2] |

| Molecular Formula | C₁₀H₇BrClN₃O₂ | [2] |

| Molecular Weight | 316.54 g/mol | [2] |

| Canonical SMILES | C1=C(C=CC(=C1)Cl)CN2C=C(C(=N2)[O-])Br | [2] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's behavior. These predictions guide experimental design and offer a preliminary understanding of its drug-like properties.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.2555 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Expert Insight: The predicted LogP of 3.2555 suggests that 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a lipophilic molecule, which has implications for its solubility and membrane permeability. The TPSA of 60.96 Ų is within a range often associated with good oral bioavailability.

Synthesis and Purification

While a specific synthesis protocol for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is not detailed in the available literature, a plausible synthetic route can be extrapolated from established pyrazole synthesis methodologies. A general and widely applicable method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential synthetic pathway is outlined below:

Causality in Experimental Choice: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. Potassium carbonate is a suitable base for deprotonating the pyrazole nitrogen without causing unwanted side reactions.

Purification Protocol:

-

Reaction Quenching: Upon completion (monitored by TLC), the reaction mixture is typically poured into water to precipitate the crude product.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Experimental Determination of Physicochemical Properties

The following sections detail the standard laboratory protocols for determining the key physicochemical properties of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol:

-

A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min for a preliminary determination.

-

A second, more precise measurement is performed with a fresh sample, heating at a rate of 1-2 °C/min as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Expected Outcome: For a pure sample of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a sharp melting range is expected. For comparison, the related compound 5-chloro-3-methyl-4-nitro-1H-pyrazole has a reported melting point of 111 °C.[3]

Solubility

Solubility in various solvents is a crucial parameter for reaction setup, purification, and formulation development.

Experimental Protocol:

-

To a series of small test tubes, add approximately 10 mg of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide).

-

Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for the complete dissolution of the solid.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative measurement, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectral Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H and ¹³C NMR are essential for confirming the structure of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Experimental Protocol (¹H NMR):

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the bromobenzyl group, likely appearing as two doublets in the aromatic region (around 7-8 ppm).

-

Benzyl Protons: A singlet corresponding to the two protons of the CH₂ group, likely in the range of 5-6 ppm.

-

Pyrazole Proton: A singlet for the proton at the C5 position of the pyrazole ring, likely in the aromatic region.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Expected FT-IR Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

N-O stretching (nitro group): Asymmetric stretch around 1550-1500 cm⁻¹ and symmetric stretch around 1350-1300 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a high-energy electron beam.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (316.54 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and its fragments.

Safety and Handling

Based on the GHS information provided by a commercial supplier, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is classified as a hazardous substance.[2]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Signal Word: Danger

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a compound with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has provided a framework for its characterization, presenting both known data and established protocols for determining its key attributes. By systematically applying these methodologies, researchers can build a comprehensive profile of this molecule, paving the way for its rational development into a potential therapeutic agent. The interplay of its lipophilicity, polar surface area, and the electronic effects of its substituents will undoubtedly govern its biological activity, making each physicochemical parameter a critical piece of the puzzle in the journey from compound to cure.

References

- Ge, Y., et al. (2007). Applications of nitrogen-containing heterocyclic compounds in the agrochemical and pharmaceutical fields. (Note: A specific publication was cited in a search result, but a direct link was not provided. This is a placeholder for a relevant review on the topic).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available at: [Link]

-

5-Chloro-3-methyl-4-nitro-1H-pyrazole. CAS Common Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, known to impart a wide range of biological activities.[1][2][3] The specific combination of a 4-bromobenzyl group at the N1 position, a chloro group at the C4 position, and a nitro group at the C3 position suggests potential for this molecule as a synthetic intermediate or a pharmacologically active agent. Due to the limited availability of public data on this exact molecule, this guide will also draw upon information from closely related structural analogs and established principles of pyrazole chemistry to provide a thorough and practical resource.

Chemical Identity and Properties

A specific CAS number for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole could not be definitively identified in public databases, suggesting it may be a novel or less-common compound. However, for a structurally similar isomer, 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole , the CAS number is 957266-44-3 .[4] It is crucial to distinguish between these two isomers as the positioning of the halogen substituents significantly impacts the molecule's chemical properties and biological activity.

The table below summarizes the computed and known properties of the requested compound and its close isomer.

| Property | 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (Predicted) | 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole[4] |

| CAS Number | Not Found | 957266-44-3 |

| Molecular Formula | C₁₀H₇BrClN₃O₂ | C₁₀H₇BrClN₃O₂ |

| Molecular Weight | 316.54 g/mol | 316.54 g/mol |

| Topological Polar Surface Area (TPSA) | 60.96 Ų | 60.96 Ų |

| LogP | ~3.26 | 3.2555 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 3 | 3 |

Proposed Synthesis

A plausible synthetic route for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be devised based on established methods for the synthesis and functionalization of pyrazole rings.[1] The proposed pathway involves a two-step process: the formation of the 4-chloro-3-nitro-1H-pyrazole core, followed by N-alkylation.

Step 1: Synthesis of 4-chloro-3-nitro-1H-pyrazole

The synthesis of the pyrazole core can be achieved through the chlorination and nitration of a pyrazole precursor. Pyrazole exhibits aromatic properties and can undergo halogenation and nitration, typically at the 4-position.[2][5]

Experimental Protocol:

-

Nitration of 1H-pyrazole: React 1H-pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. Careful control of reaction conditions is necessary to manage regioselectivity.

-

Chlorination of 3-nitro-1H-pyrazole: The resulting 3-nitro-1H-pyrazole can then be chlorinated at the 4-position. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or by electrochemical methods.[6] A patent describes the chlorination of pyrazoles using hypochloric acid or its salts.[7]

Step 2: N-Alkylation with 4-bromobenzyl bromide

The final step is the N-alkylation of the 4-chloro-3-nitro-1H-pyrazole intermediate with 4-bromobenzyl bromide. The pyrazole nitrogen can be deprotonated with a suitable base, followed by nucleophilic attack on the electrophilic benzyl bromide.

Experimental Protocol:

-

Deprotonation: Dissolve 4-chloro-3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF, acetonitrile).

-

Addition of Base: Add a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

-

Alkylation: Add 4-bromobenzyl bromide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

An alternative approach for N-alkylation involves acid-catalyzed reactions with trichloroacetimidates, which can be effective for pyrazoles.[8][9]

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, the pyrazole class of compounds is known for a wide array of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Anticancer Properties: Substituted pyrazoles have been investigated as potential anticancer agents, showing antiproliferative activity against various cancer cell lines.[2]

-

Antitubercular Activity: Certain pyrazole derivatives have shown promising results as inhibitors of Mycobacterium tuberculosis.[2]

-

Antidepressant and Anticonvulsant Activity: The versatile nature of the pyrazole ring has led to its exploration in the development of central nervous system active agents.[3]

The presence of the nitro group, a known pharmacophore but also a potential source of toxicity, along with the halogenated benzyl and pyrazole rings, makes this compound a candidate for screening in various biological assays to determine its therapeutic potential.

Safety and Handling

Specific safety data for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is not available. However, based on the data for the isomer 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole (CAS 957266-44-3), the compound should be handled with care.[4]

GHS Hazard Classification (for the isomer):

-

Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for the isomer).[4]

The following diagram outlines a standard workflow for the safe handling and initial biological screening of a novel pyrazole compound.

Caption: Workflow for safe handling and preliminary screening.

Conclusion

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole represents an interesting, albeit understudied, molecule with potential applications in medicinal chemistry. This guide has provided a framework for its synthesis, predicted properties, and potential biological relevance based on the well-established chemistry of pyrazoles. Further empirical research is necessary to fully characterize this compound and explore its pharmacological profile. Researchers are encouraged to use the information presented herein as a foundation for their investigations into this and other novel substituted pyrazoles.

References

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 133. [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3-(4-chlorobenzyl)-4-nitro-. Retrieved January 27, 2026, from [Link]

-

Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]

-

Kumar, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 748-758. [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Retrieved January 27, 2026, from [Link]

-

Tummatorn, J., & Dudley, G. B. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 16(7), 5764-5775. [Link]

-

Shive, K. T., et al. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Indian Journal of Pharmaceutical Sciences, 61(1), 38-41. [Link]

- Bott, K., & Parg, A. (1991). U.S. Patent No. 5,047,551. Washington, DC: U.S.

-

Sharma, V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical and Life Sciences, 14(3), 1-15. [Link]

-

Tummatorn, J., & Dudley, G. B. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 16(7), 5764-5775. [Link]

-

Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Ahmad, I., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry, 27(12), 1039-1057. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

The Chloro-Nitro-Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2][3][4][5][6][7][8][9] Its remarkable versatility allows for extensive functionalization, leading to a broad spectrum of biological activities. Among the myriad of substituted pyrazoles, those bearing both chloro and nitro functionalities represent a particularly compelling class of compounds. The synergistic interplay of the electron-withdrawing nature of the nitro group and the lipophilic and electronegative properties of the chloro substituent often results in compounds with enhanced potency and specific biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted chloro-nitro-pyrazoles, with a focus on their applications in anticancer, antimicrobial, and insecticidal research.

Introduction: The Pyrazole Core and the Significance of Chloro and Nitro Substituents

The pyrazole ring system is a versatile scaffold due to its unique electronic properties and ability to act as a hydrogen bond donor and acceptor.[8] This inherent reactivity and potential for diverse interactions with biological targets have made it a "privileged structure" in drug design.[6] The biological profile of pyrazole derivatives can be finely tuned through the introduction of various substituents at different positions of the ring.

The incorporation of chloro and nitro groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.

-

Chloro Substituents: The introduction of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[10][11] Increased lipophilicity can enhance membrane permeability, leading to improved bioavailability. Furthermore, the electronegativity of chlorine can alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological macromolecules. Several studies have highlighted that chloro-substituted pyrazole derivatives exhibit potent antimicrobial and anticancer activities.[10][12]

-

Nitro Substituents: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the pyrazole scaffold.[11] This electronic modulation can be critical for specific biological activities. For instance, nitro-aromatic compounds are known to be activated under hypoxic conditions, a characteristic of solid tumors, making them promising candidates for targeted cancer therapy. Additionally, the nitro group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity of the molecule to its target.

The combination of both chloro and nitro groups on a pyrazole core can lead to compounds with unique and potent biological activities, as will be explored in the subsequent sections of this guide.

Synthesis of Substituted Chloro-Nitro-Pyrazoles: A General Overview

The synthesis of substituted chloro-nitro-pyrazoles typically involves multi-step reaction sequences. A common strategy involves the initial synthesis of a functionalized pyrazole core, followed by the introduction of the chloro and nitro groups.

A generalized synthetic approach is outlined below:

Caption: A generalized workflow for the synthesis of substituted chloro-nitro-pyrazoles.

Note: The order of chlorination and nitration steps can be interchangeable depending on the desired regioselectivity and the stability of the intermediates. The specific reagents and reaction conditions will vary based on the desired substitution pattern on the pyrazole ring and any other functional groups present in the molecule.

Biological Activities of Substituted Chloro-Nitro-Pyrazoles

The presence of both chloro and nitro groups on the pyrazole scaffold has been shown to impart a range of potent biological activities. This section will delve into the demonstrated applications of these compounds as insecticidal, antimicrobial, and anticancer agents.

Insecticidal Activity

The pyrazole class of insecticides, which includes commercial products like fipronil, has a significant impact on modern pest management.[1] Recent research has explored the potential of novel chloro-nitro-pyrazole derivatives as potent insecticidal agents.

A notable example is the compound 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(((5-(2-chloro-5-nitrophenyl)furan-2-yl) methylene)amino)-4-((trifluoromethyl)sulfonyl)-1H-pyrazole-3-carbonitrile .[1] This complex molecule, featuring multiple chloro and nitro substitutions, has demonstrated significant insecticidal potential.

Table 1: Insecticidal Activity of a Substituted Chloro-Nitro-Pyrazole Derivative

| Compound | Target Pest | LC50 (µg/mL) | Reference Drug (Fipronil) LC50 (µg/mL) |

| Schiff base pyrazole molecule 3f | Termites | 0.001 | 0.038 |

| Schiff base pyrazole molecule 3d | Termites | 0.006 | 0.038 |

| Pyrazole derivative 6h | Locusts | 47.68 | 63.09 |

| Compound 3b (meta-NO2) | Locusts | 100.00 | 63.09 |

Data extracted from reference[1].

The exceptional anti-termite activity of compounds 3f and 3d, surpassing that of the commercial insecticide fipronil, underscores the potential of this class of compounds in agrochemical development.[1]

Experimental Protocol: Evaluation of Insecticidal Activity (Contact Toxicity Assay)

-

Compound Preparation: Prepare stock solutions of the test compounds and a reference insecticide (e.g., fipronil) in a suitable solvent (e.g., acetone).

-

Insect Rearing: Maintain a healthy population of the target insects (e.g., termites, locusts) under controlled laboratory conditions.

-

Treatment: Apply a specific volume of the test solution to a filter paper placed in a petri dish. Allow the solvent to evaporate completely.

-

Exposure: Introduce a known number of insects into each petri dish.

-

Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, and 72 hours) post-exposure.

-

Data Analysis: Calculate the lethal concentration (LC50) value, which is the concentration of the compound that causes 50% mortality of the insect population, using probit analysis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyrazoles, particularly those with halogen and nitro functionalities, have shown promise in this area.[4][9][13][14] The chloro group is often associated with enhanced antimicrobial efficacy.[12]

While specific studies focusing exclusively on chloro-nitro-pyrazoles are emerging, the broader literature on substituted pyrazoles provides valuable insights. For instance, a study on novel pyrazole derivatives found that chloro-substituted compounds were the most active against the tested microorganisms.[4][12] Another study highlighted that benzohydrazones containing 4-chloro and 4-nitro derivatives exhibited a significant broad spectrum of antibacterial activities.[5]

Table 2: Antimicrobial Activity of Substituted Pyrazoles

| Compound Type | Test Organisms | Activity |

| Chloro-substituted pyrazoles | Bacteria and Fungi | Most active among the series[4][12] |

| 4-Chloro and 4-Nitro benzohydrazones | Gram-positive and Gram-negative bacteria | Significant broad-spectrum activity[5] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The pyrazole scaffold is a key component in several approved anticancer drugs, and ongoing research continues to explore novel pyrazole derivatives for cancer therapy.[10][15] The presence of chloro and nitro groups can enhance the anticancer potential of pyrazoles. The electron-withdrawing nature of these groups can influence the molecule's interaction with key cancer-related targets such as kinases and growth factor receptors.

For example, a study on pyrazoline derivatives revealed that the presence of a chloro substituent increased cytotoxic activity against certain cancer cell lines.[10] Molecular docking studies suggested that these compounds could bind to the active site of the EGFR receptor.[10] Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines showed that a compound with a 3-chlorophenyl substituent exhibited high potency against colon, breast, and hepatocellular carcinoma cell lines.[15]

Hypothetical Mechanism of Anticancer Activity

Caption: A hypothetical mechanism of action for a chloro-nitro-pyrazole anticancer agent, involving the inhibition of a growth factor receptor signaling pathway.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective chloro-nitro-pyrazole derivatives. While a comprehensive SAR for this specific subclass is still evolving, some general principles can be inferred from the available literature:

-

Position of Substituents: The position of the chloro and nitro groups on the pyrazole ring and any attached aryl rings significantly influences biological activity.[8] For instance, the relative positions of these groups can affect the molecule's conformation and its ability to fit into the binding pocket of a target protein.

-

Nature of Other Substituents: The presence of other functional groups on the pyrazole scaffold can further modulate the biological activity. For example, the incorporation of trifluoromethyl groups, as seen in the insecticidal pyrazole derivative, can enhance potency.[1]

-

Electronic and Steric Effects: The interplay of electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance from the various substituents determines the overall physicochemical properties and, consequently, the biological activity of the compound.

Future Perspectives and Conclusion

Substituted chloro-nitro-pyrazoles represent a promising class of compounds with a wide range of biological activities. The demonstrated efficacy of certain derivatives as insecticidal, antimicrobial, and anticancer agents highlights their potential for further development in both agriculture and medicine.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a larger library of chloro-nitro-pyrazole derivatives with systematic variations in substitution patterns will provide a more comprehensive understanding of the SAR.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their optimization and development as therapeutic or agrochemical agents.

-

In vivo studies: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).

- (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Journal Name, if available].

- (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20.

- Sijm, M., et al. (Year not available). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

- (Year not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Journal Name, if available].

- (Year not available). Current status of pyrazole and its biological activities. [Journal Name, if available].

- (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20.

- (Year not available). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Journal Name, if available].

- (Year not available). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- (2021).

- (2024). A new series of Schiff bases derived from pyrazole-thiocarbohydrazide: Synthesis, characterization, anti-inflammatory activity and molecular docking study. Current Chemistry Letters.

- (2024).

- (Year not available). Pyrazoles as anticancer agents: Recent advances.

- (Year not available).

- (Year not available). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.

- (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry.

- (Year not available). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Journal Name, if available].

- (Year not available).

- (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. [Journal Name, if available].

- (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [Journal Name, if available].

- (2024).

- (Year not available). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. [Journal Name, if available].

Sources

- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. meddocsonline.org [meddocsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. srrjournals.com [srrjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Unveiling the Mechanistic Landscape of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of the novel synthetic compound, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole. Synthesizing current computational and preliminary biological data, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into its putative role as an inhibitor of the SARS-CoV-2 spike protein's interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry. Furthermore, this guide will present a series of detailed, self-validating experimental protocols to rigorously test this hypothesis and explore alternative mechanistic pathways, grounded in the broader pharmacological context of the versatile pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The success of pyrazole-containing drugs such as the anti-inflammatory celecoxib and the anti-obesity rimonabant underscores the therapeutic potential of this chemical motif[1]. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has made it a focal point for the development of targeted therapies against a wide array of biological targets, including enzymes and protein-protein interactions[2][3].

Compound Profile: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Chemical Structure:

-

Systematic Name: 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

-

Molecular Formula: C₁₀H₇BrClN₃O₂

-

Key Structural Features:

-

A central pyrazole ring, which is the core heterocyclic scaffold.

-

A 4-bromobenzyl group at the N-1 position, which can influence lipophilicity and potential π-π stacking interactions.

-

A chloro group at the C-4 position, an electron-withdrawing group that can modulate the electronic properties of the pyrazole ring.

-

A nitro group at the C-3 position, another strong electron-withdrawing group that can participate in hydrogen bonding and alter the molecule's polarity.

-

The Primary Hypothesis: Inhibition of SARS-CoV-2 Spike-ACE2 Interaction

Recent computational and in-vitro studies have pointed towards a potential mechanism of action for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as an inhibitor of the SARS-CoV-2 viral entry process[4]. The compound, designated AVS-02 in a recent publication, was identified through a computational screening approach and subsequently synthesized and evaluated for its ability to disrupt the binding of the viral spike protein to the human ACE2 receptor[4].

Computational Design Rationale

The initial identification of this compound was likely guided by molecular docking simulations. These computational studies would have explored the binding of a library of virtual compounds to the interaction interface of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the ACE2 receptor. The predicted binding mode of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole would have shown favorable interactions with key amino acid residues at this interface, suggesting its potential to physically obstruct the protein-protein interaction.

Preliminary Biological Evidence

The aforementioned study reported that 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole inhibits the binding of the SARS-CoV-2 spike protein to ACE2 with a half-maximal inhibitory concentration (IC50) of 8.8 µM[4]. This preliminary in-vitro data provides a crucial starting point for a more in-depth mechanistic investigation.

A Roadmap for Mechanistic Validation: Experimental Protocols

To rigorously validate the proposed mechanism of action and further characterize the bioactivity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, a multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical path from initial hit confirmation to a more detailed understanding of the compound's mode of action.

Workflow for Validating Spike-ACE2 Inhibition

Caption: Experimental workflow for validating the inhibition of Spike-ACE2 interaction.

Detailed Experimental Protocols

Objective: To confirm the inhibitory activity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole on the binding of SARS-CoV-2 spike protein (RBD) to human ACE2 in a cell-free system.

Materials:

-

Recombinant SARS-CoV-2 Spike RBD protein

-

Recombinant human ACE2 protein

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 5% non-fat milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Detection antibody (e.g., anti-His-tag-HRP for His-tagged ACE2)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human ACE2 protein overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

-

Compound Incubation: Add serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to the wells, followed by the addition of a fixed concentration of recombinant SARS-CoV-2 Spike RBD protein. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add the detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Objective: To characterize the binding kinetics and affinity of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to the SARS-CoV-2 spike protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant SARS-CoV-2 Spike RBD protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole in running buffer

Procedure:

-

Immobilization: Immobilize the recombinant SARS-CoV-2 Spike RBD protein onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole over the immobilized spike protein surface and a reference surface.

-

Data Acquisition: Monitor the binding events in real-time by measuring the change in the SPR signal.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Objective: To assess the ability of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole to inhibit the entry of SARS-CoV-2 spike-pseudotyped viruses into ACE2-expressing host cells.

Materials:

-

Lentiviral or VSV-based pseudoviruses expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

-

ACE2-expressing host cells (e.g., HEK293T-ACE2).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Lysis buffer and luciferase substrate (for luciferase reporter).

-

Flow cytometer or fluorescence microscope (for GFP reporter).

Procedure:

-

Cell Seeding: Seed ACE2-expressing host cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole for 1 hour.

-

Infection: Infect the cells with SARS-CoV-2 spike-pseudotyped viruses.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Reporter Gene Assay:

-

Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

-

GFP: Quantify the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of viral entry against the compound concentration.

Exploring Alternative Mechanistic Pathways

While the inhibition of Spike-ACE2 interaction is a compelling primary hypothesis, the broad pharmacological profile of the pyrazole scaffold necessitates the consideration of alternative or complementary mechanisms of action.

Potential Enzymatic Inhibition

Many pyrazole derivatives are known to be potent enzyme inhibitors[2][3]. Given the structural features of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, it is plausible that it could inhibit host or viral enzymes crucial for viral replication.

Caption: Potential alternative enzymatic targets for the compound.

Proposed Screening Cascade for Alternative Mechanisms

A tiered screening approach can efficiently probe these alternative hypotheses:

-

Broad-Spectrum Protease Inhibition Assays: Screen the compound against a panel of relevant host and viral proteases.

-

RdRp Inhibition Assay: Evaluate the compound's ability to inhibit the activity of SARS-CoV-2 RdRp in a cell-free assay.

-

Time-of-Addition Assays: In a cell-based viral infection model, add the compound at different time points (pre-infection, during infection, post-infection) to elucidate whether it acts at the entry, replication, or egress stage.

Summary and Future Directions

The available evidence positions 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole as a promising lead compound for the development of SARS-CoV-2 entry inhibitors. Its reported IC50 of 8.8 µM against Spike-ACE2 binding provides a solid foundation for further investigation[4]. The experimental protocols detailed in this guide offer a comprehensive framework for validating this proposed mechanism of action and exploring its broader pharmacological profile.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's antiviral activity in relevant animal models of SARS-CoV-2 infection.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's drug-like properties and safety profile.

By systematically applying the methodologies outlined in this guide, the scientific community can thoroughly elucidate the mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole and determine its potential as a therapeutic agent.

References

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ACS Publications. (2004, February 28). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]

-

IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. Available from: [Link]

-

Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

-

PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

ResearchGate. (2025, November 28). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). Available from: [Link]

-

ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

Longdom Publishing. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Available from: [Link]

-

PubMed. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Available from: [Link]

-

PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

-

ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Available from: [Link]

-

ResearchGate. Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). Available from: [Link]

-

JOCPR. Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available from: [Link]

Sources

- 1. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Implied History of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

A Plausible Synthetic Trajectory

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole can be envisioned through a multi-step process, likely commencing with the formation of the pyrazole ring, followed by sequential functionalization. A logical and efficient pathway would involve the synthesis of an intermediate, 4-chloro-3-nitro-1H-pyrazole, which is then N-alkylated with 4-bromobenzyl bromide.

Step 1: Synthesis of 4-Chloropyrazole

The initial step would be the chlorination of pyrazole at the 4-position. This can be achieved by treating pyrazole with a suitable chlorinating agent. A patent describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts in the absence of a carboxylic acid.[2] An alternative method involves the electrochemical chlorination of pyrazoles on a platinum anode in an aqueous sodium chloride solution.[3]

Experimental Protocol: Synthesis of 4-Chloropyrazole [2]

-

Reaction Setup: Suspend pyrazole (0.5 mol) in 100 ml of water in a reaction vessel equipped with a stirrer.

-

Chlorination: Add an aqueous solution of sodium hypochlorite (NaOCl, 8.7% w/w, 0.5 mol) dropwise to the stirred suspension. Maintain the reaction temperature below 30°C.

-

Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, acidify the reaction mixture with 35% sulfuric acid and extract the product with ethyl acetate at a pH of 11.

-

Isolation: Combine the organic phases, dry them, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.

Step 2: Nitration of 4-Chloropyrazole to Yield 4-Chloro-3-nitro-1H-pyrazole

The subsequent step involves the nitration of the 4-chloropyrazole intermediate. The directing effects of the substituents on the pyrazole ring are crucial here. The chlorine atom at the 4-position is a deactivating group but will direct incoming electrophiles to the adjacent 3 and 5 positions. The nitration is expected to occur preferentially at the 3-position due to the electronic properties of the pyrazole ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed.

Step 3: N-Alkylation of 4-Chloro-3-nitro-1H-pyrazole

The final step is the N-alkylation of the 4-chloro-3-nitro-1H-pyrazole intermediate with 4-bromobenzyl bromide. The alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[4] However, the regioselectivity of this reaction can be influenced by factors such as the nature of the base used and the steric hindrance of the substituents on the pyrazole ring.[4][5] In the case of 4-chloro-3-nitro-1H-pyrazole, the presence of the bulky chloro and nitro groups would likely favor alkylation at the less sterically hindered N1 position. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: N-Alkylation of 4-Chloro-3-nitro-1H-pyrazole

-

Reaction Setup: Dissolve 4-chloro-3-nitro-1H-pyrazole in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir for a short period to deprotonate the pyrazole nitrogen.

-

Alkylation: Add 4-bromobenzyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route for 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole.

Structural and Physicochemical Data

While experimental data for the title compound is scarce, predicted properties can provide valuable insights for researchers.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrClN₃O₂ |

| Molecular Weight | 316.54 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Data sourced from computational predictions.

Conclusion and Future Perspectives

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is achievable through a logical sequence of established organic reactions. The pyrazole core, with its inherent biological significance, combined with the specific substitution pattern of a bromobenzyl group, a chloro atom, and a nitro group, makes this compound an interesting candidate for further investigation in drug discovery and materials science. The bromo and chloro substituents offer sites for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up avenues for derivatization. Future research should focus on the experimental validation of the proposed synthetic route, characterization of the compound, and exploration of its biological activities. The rich chemistry of pyrazoles continues to provide a fertile ground for the development of novel molecules with significant scientific and therapeutic potential.

References

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

- Etzbach, K., & Tilst, H. (1991). Preparation of 4-chloropyrazoles. U.S.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 11(3), 405-414. [Link]

-

Wang, H., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(15), 2821-2825. [Link]

-

Insuasty, B., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][6]diazepines. Molecules, 6(8), 710-715. [Link]

-

Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 537-544. [Link]

-

Zhang, C., et al. (2016). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 57(25), 2750-2752. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

-

Gomaa, A. M., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10105-10113. [Link]

- Shafi, S., et al. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.

-

Chen, J. Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501-8505. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles [Video]. YouTube. [Link]

-

Sosnovskikh, V. Y., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(11), 3230. [Link]

-